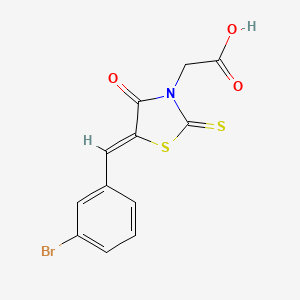

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Descripción general

Descripción

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a bromobenzylidene group, a thioxothiazolidinone ring, and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized in the presence of acetic anhydride to yield the thioxothiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the bromobenzylidene group to a benzyl group.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including:

- A549 (lung adenocarcinoma)

- PC-3 (prostate cancer)

- HepG2 (hepatocellular carcinoma)

The IC50 values for these cell lines range from 7.0 to 20.3 µM, indicating a potent effect comparable to established chemotherapeutics like gefitinib . The mechanism of action appears to involve disruption of microtubule dynamics, promoting protofilament assembly, similar to the action of Taxol .

Case Study: Microtubule Disruption

Immunofluorescence microscopy and electron microscopy techniques revealed significant alterations in microtubule organization in cancer cells treated with the compound. These findings suggest that (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antibacterial and antifungal activities. Preliminary studies indicate effectiveness against several bacterial strains and fungi, suggesting its potential as a therapeutic agent in infectious diseases .

Aldose Reductase Inhibition

Another significant application of this compound is its role as an aldose reductase inhibitor. This enzyme is crucial in the conversion of glucose to sorbitol, which is implicated in diabetic complications. The compound has been evaluated for its inhibitory action against aldose reductase, showing submicromolar IC50 values, making it a candidate for further exploration in diabetes management .

Structure-Activity Relationship Studies

Research has indicated that modifications to the thioxothiazolidin structure can enhance inhibition efficacy and selectivity against aldose reductase. For instance, derivatives with specific arylalkylidene substitutions have been identified as particularly potent inhibitors . Molecular docking studies have pinpointed critical interaction sites within the enzyme, providing insights into how structural changes can optimize binding affinity.

Pharmacokinetics and Toxicity Profile

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a high gastrointestinal absorption rate. It is metabolized rapidly by cytochrome P450 enzymes, minimizing tissue accumulation. Toxicity assessments indicate a relatively high LD50 value (>1345 mg/kg), suggesting low acute toxicity without mutagenic or carcinogenic properties based on current evaluations.

Mecanismo De Acción

The mechanism of action of (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylidene group can form non-covalent interactions with the active site of enzymes, inhibiting their activity. The thioxothiazolidinone ring may also participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-N-(3-bromobenzylidene)-4-((E)-phenyldiazenyl)aniline

- N’-(3-bromobenzylidene)-4,5-dihydro-1H-benzo(g)indazole-3-carbohydrazide

Uniqueness

Compared to similar compounds, (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is unique due to the presence of the thioxothiazolidinone ring, which imparts distinct chemical and biological properties. This ring structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Actividad Biológica

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core with a bromobenzylidene substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma), and PC-3 (prostate cancer).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The mechanism of action involves the disruption of microtubule dynamics, similar to established chemotherapeutics like Taxol, which enhances its potential as an anticancer agent .

2. Aldose Reductase Inhibition

The compound has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The IC50 values indicate that it is significantly more effective than existing inhibitors like epalrestat.

Table 2: Aldose Reductase Inhibition Potency

Molecular docking studies suggest that key interactions occur at the active site of the enzyme, involving critical residues such as His110 and Trp111, contributing to its high affinity .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with structural modifications, indicating that the bromobenzylidene group enhances antibacterial activity.

Table 3: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the thiazolidinone ring or changes in the benzylidene moiety can enhance or diminish its pharmacological effects.

Case Studies

Several studies have investigated the therapeutic potential of thiazolidinone derivatives in clinical settings:

- Case Study A : A clinical trial assessed the efficacy of thiazolidinone derivatives in patients with type 2 diabetes, demonstrating significant reductions in blood glucose levels and improved insulin sensitivity.

- Case Study B : In vitro studies on cancer cell lines revealed that compounds similar to this compound induced apoptosis through mitochondrial pathways.

Propiedades

IUPAC Name |

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3S2/c13-8-3-1-2-7(4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUJFJUZJHYCKW-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.